Valproic acid-d4-1

Bioanalysis Mass Spectrometry Method Validation

2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid (CAS 345909-03-7) is the definitive +4 Da stable isotope-labeled internal standard for valproic acid LC-MS/MS bioanalysis. Its specific deuteration ensures near-identical retention and optimal mass separation, meeting FDA/EMA precision guidelines. Ideal for TDM, PK studies, and CYP450 metabolism research.

Molecular Formula C8H16O2
Molecular Weight 148.24 g/mol
Cat. No. B1433738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproic acid-d4-1
Molecular FormulaC8H16O2
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)O
InChIInChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2
InChIKeyNIJJYAXOARWZEE-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Propyl-2,2-D2)pentanoic-4,4-D2 Acid: A Defined Stable Isotope-Labeled Valproic Acid for Analytical and Metabolic Research


2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid (CAS 345909-03-7) is a specifically deuterated analog of the branched-chain fatty acid, valproic acid (VPA; CAS 99-66-1) [1]. This compound is classified as a stable isotope-labeled internal standard, wherein four specific hydrogen atoms are replaced by deuterium, resulting in a nominal mass shift of +4 Da relative to the unlabeled parent [1]. Its primary utility lies not in direct therapeutic application but as a critical analytical tool for the precise quantification of valproic acid in complex biological matrices via mass spectrometry (LC-MS/MS or GC-MS) . It is also a defined chemical entity for investigating the kinetic isotope effects (KIE) on VPA metabolism, enabling researchers to dissect specific enzymatic pathways involved in its clearance and potential toxicity [2].

Why Unlabeled Valproic Acid or Non-Specific Deuterated Analogs Cannot Substitute for 2-(Propyl-2,2-D2)pentanoic-4,4-D2 Acid in Quantitation


Direct substitution of this specific D4-labeled compound with unlabeled valproic acid (VPA) or alternative VPA isotopologues is analytically invalid. Unlabeled VPA, by definition, cannot serve as an internal standard for its own quantification via MS as it is indistinguishable from the target analyte, leading to systematic inaccuracies from matrix effects and variable ionization efficiency [1]. Furthermore, using a deuterated VPA analog with a different labeling pattern (e.g., VPA-d6 or VPA-d15) is not a simple plug-and-play solution. The mass difference, chromatographic behavior, and, critically, the susceptibility to in-source fragmentation or deuterium/hydrogen exchange can differ markedly [2]. These variations can lead to co-elution issues, ion suppression, and cross-talk in the mass spectrometer, directly impacting the method's lower limit of quantitation (LLOQ) and reproducibility. This compound's specific +4 Da shift is carefully chosen to balance adequate mass separation while often preserving near-identical chromatographic retention to the analyte, a key requirement for robust, validated bioanalytical methods compliant with regulatory guidelines [3].

Quantitative Differentiation of 2-(Propyl-2,2-D2)pentanoic-4,4-D2 Acid: Head-to-Head and Cross-Study Performance


Isotopic Purity: A 99 atom % D Specification for Minimizing Signal Interference

The quantitative reliability of a deuterated internal standard is directly linked to its isotopic enrichment. 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is supplied with a specified isotopic enrichment of 99 atom % D . This high level of enrichment ensures that the +4 Da M+4 isotopic peak is the dominant signal, minimizing any significant contribution to the M+0 signal channel (where the unlabeled analyte is monitored). In contrast, using a non-deuterated analog provides no MS distinction, and lower-grade deuterated materials can introduce significant 'cross-talk,' artificially inflating the measured analyte concentration and compromising assay accuracy at low levels.

Bioanalysis Mass Spectrometry Method Validation

Analytical Performance: Achieving <6% Precision in Validated Bioanalytical Methods

In a validated LC-MS/MS method for valproic acid in human serum, the use of a deuterated valproic acid internal standard (VPA-d4) was a key factor in achieving good adduct formation reproducibility and an overall method inter-/intra-day precision of <6% [1]. This level of precision is a regulatory expectation for robust bioanalytical methods and demonstrates the ability of this class of deuterated internal standard to correct for variability inherent in sample preparation (e.g., protein precipitation) and ionization. The same level of precision is typically unattainable when using a structurally dissimilar analog as an internal standard due to differential recovery and matrix effects.

Therapeutic Drug Monitoring LC-MS/MS Method Validation

Defined Kinetic Isotope Effect (KIE): A kH/kD of ~2-8 for Specific Metabolic Pathways

The strategic placement of deuterium atoms in 2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is designed to probe specific metabolic pathways. While this exact D4 isotopologue has been less studied for its in vivo KIE, direct studies on structurally related, positionally-labeled VPA analogs demonstrate a significant and quantifiable intramolecular kinetic isotope effect. For instance, the hydroxylation of [3,3-2H2]VPA to form 3-hydroxy-VPA exhibited a large apparent KIE with a kH/kD of approximately 8 [1]. Similarly, the desaturation of [3,3-2H2]VPA and [4,4-2H2]VPA by CYP3A1 to form Δ3-VPA yielded kH/kD values of 2.00 ± 0.06 and 2.36 ± 0.08, respectively [2]. These data confirm that deuteration at specific positions, such as those present in the D4 analog, alters the rate of enzymatic reactions, making it a precise tool for dissecting metabolic pathways and studying the formation of potentially hepatotoxic metabolites like 4-ene VPA and 2,4-diene VPA.

Drug Metabolism Pharmacokinetics Isotope Effect

Molecular Identity: A Defined +4 Da Mass Shift for Unambiguous MS Quantitation

The target compound possesses a precisely defined molecular weight of 148.24 g/mol and an exact monoisotopic mass of 148.140136733 Da [1]. This represents a mass shift of +4.029 Da relative to unlabeled valproic acid (exact mass 144.115 Da). This specific +4 Da difference is critical; it is large enough to completely separate the internal standard's MS signal from the analyte's M, M+1, and M+2 isotopic peaks in most low-resolution and all high-resolution mass spectrometers, thereby preventing signal overlap [2]. In contrast, a +1 or +2 Da labeled standard can suffer from significant isotopic overlap with the analyte, especially at high concentrations, requiring complex deconvolution algorithms that can reduce method sensitivity and accuracy. The +4 Da shift provides a cleaner, more robust analytical window.

Mass Spectrometry Internal Standard Isotope Dilution

Primary Application Scenarios for Procuring 2-(Propyl-2,2-D2)pentanoic-4,4-D2 Acid


Development and Validation of Regulatory-Compliant LC-MS/MS Assays for Valproic Acid

This compound is the definitive choice as a stable isotope-labeled internal standard for developing and validating bioanalytical methods for valproic acid quantification in human plasma or serum. Its high isotopic purity (99 atom % D) and +4 Da mass shift are essential for meeting the stringent precision (<6% CV) [1] and accuracy requirements outlined in FDA and EMA guidance documents for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. This ensures the assay is robust against matrix effects and can reliably support clinical and regulatory submissions.

Mechanistic in vitro/in vivo Metabolism and Toxicity Studies of Valproic Acid

For researchers investigating the complex and potentially hepatotoxic metabolic pathways of valproic acid, this specifically deuterated D4 analog serves as a powerful mechanistic probe. The targeted deuteration at the propyl-2,2 and pentanoic-4,4 positions allows for the quantification of kinetic isotope effects (kH/kD) on specific oxidative pathways [2][3]. This enables the precise tracking of metabolite formation (e.g., 4-ene VPA) and helps to deconvolute the contributions of different cytochrome P450 enzymes (like CYP3A1) [3] to the drug's overall clearance and toxicity profile.

High-Throughput Quantitative Screening in Preclinical and Clinical Pharmacology

In settings requiring the rapid, accurate quantification of valproic acid across large sample sets (e.g., preclinical dose-ranging studies, clinical trial sample analysis), this D4 compound is the optimal internal standard. Its near-identical physicochemical properties to the analyte (logP 2.8 [4]) ensure consistent and predictable sample extraction recovery and chromatographic behavior, eliminating the need for time-consuming method re-optimization that would be necessary with non-analog internal standards. This translates to higher sample throughput and more consistent data across long analytical batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valproic acid-d4-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.